molecular formula C7H6O2S B014476 Thiosalicylic acid CAS No. 147-93-3

Thiosalicylic acid

Cat. No. B014476
Key on ui cas rn: 147-93-3
M. Wt: 154.19 g/mol
InChI Key: NBOMNTLFRHMDEZ-UHFFFAOYSA-N
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Patent
US08530510B2

Procedure details

16 g (103 mmol) thiosalicylic acid was slowly added to 150 mL concentrated sulfuric acid. The mixture is stirred for 5 minutes and 60 g (440 mmol) phenol was added over 30 minutes. The temperature rose to 60° C. The reaction was allowed to continue for 2 hours at 80° C. The reaction was allowed to cool down to room temperature and was added slowly to 3 l boiling water. The mixture was kept at the boiling point for 5 minutes. The mixture was allowed to cool down to room temperature. The precipitated 2-hydroxy-thioxanthen-9-on was isolated by filtration and dried. 14.1 g (63%) of 2-hydroxy-thioxanthen-9-on was isolated (m.p. 232-241° C.).
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([OH:10])(=O)[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[SH:4].S(=O)(=O)(O)O.[C:16]1([OH:22])[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>O>[OH:22][C:16]1[CH:21]=[CH:20][C:19]2[S:4][C:3]3[C:2](=[CH:8][CH:7]=[CH:6][CH:5]=3)[C:1](=[O:10])[C:18]=2[CH:17]=1

Inputs

Step One
Name
Quantity
16 g
Type
reactant
Smiles
C(C=1C(S)=CC=CC1)(=O)O
Name
Quantity
150 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
60 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rose to 60° C
WAIT
Type
WAIT
Details
to continue for 2 hours at 80° C
Duration
2 h
ADDITION
Type
ADDITION
Details
was added slowly to 3 l
WAIT
Type
WAIT
Details
The mixture was kept at the boiling point for 5 minutes
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
to cool down to room temperature

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
OC1=CC=2C(C3=CC=CC=C3SC2C=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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